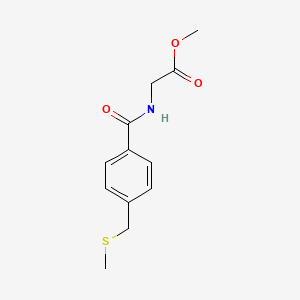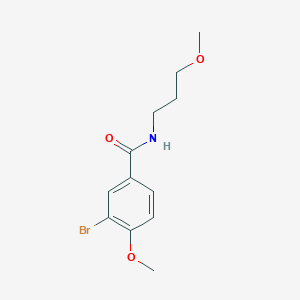![molecular formula C17H17N3O5 B14916300 N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)
N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a hydrazide linkage, and a dimethoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 2,4-dimethoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or corresponding amines.
Reduction: Formation of hydrazines or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydrazide linkage can also participate in reactions with biomolecules, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide
- N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide
- N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-ethoxybenzohydrazide
Uniqueness
The presence of the dimethoxyphenyl moiety also contributes to its distinct chemical properties compared to similar compounds .
Eigenschaften
Molekularformel |
C17H17N3O5 |
|---|---|
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C17H17N3O5/c1-11(15-8-7-14(24-2)10-16(15)25-3)18-19-17(21)12-5-4-6-13(9-12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-11+ |
InChI-Schlüssel |
FTOPXHYYWCJXKD-WOJGMQOQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


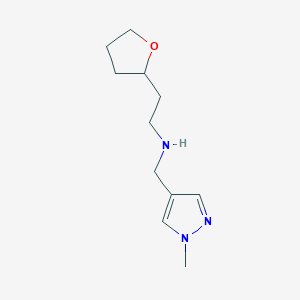


![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)
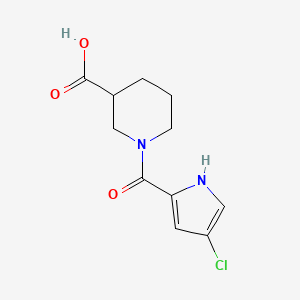

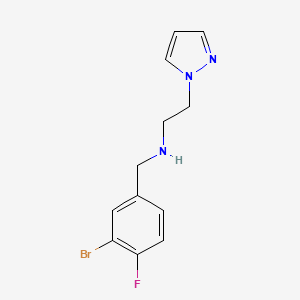
![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)
